

Topic: In Vivo Experimental Design for SHR-A1811 ADCs

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Compound of Interest

Compound Name: MC-Gly-Gly-Phe-Gly-(R)-
Cyclopropane-Exatecan

Cat. No.: B12389919

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Introduction

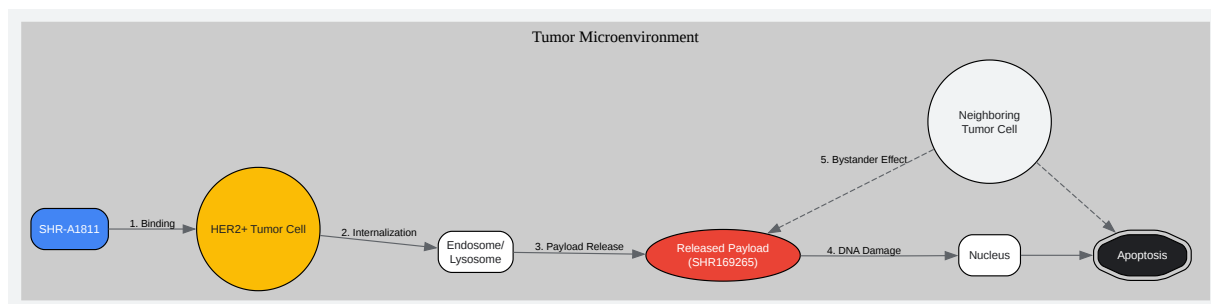
SHR-A1811 is a next-generation antibody-drug conjugate (ADC) targeting the Human Epidermal Growth Factor Receptor 2 (HER2). It is composed of the monoclonal antibody trastuzumab, a cleavable linker, and a novel topoisomerase I inhibitor payload, SHR169265.[1][2][3] With an optimized drug-to-antibody ratio (DAR) of approximately 6, SHR-A1811 is designed for high efficacy and a favorable safety profile.[1][2][3][4] Preclinical and clinical data have demonstrated its potent anti-tumor activity in various HER2-expressing solid tumors, including those with high, low, or mutant HER2 status.[1][5] This document provides detailed protocols and guidelines for designing robust in vivo experiments to evaluate the efficacy, pharmacokinetics (PK), and safety of SHR-A1811.

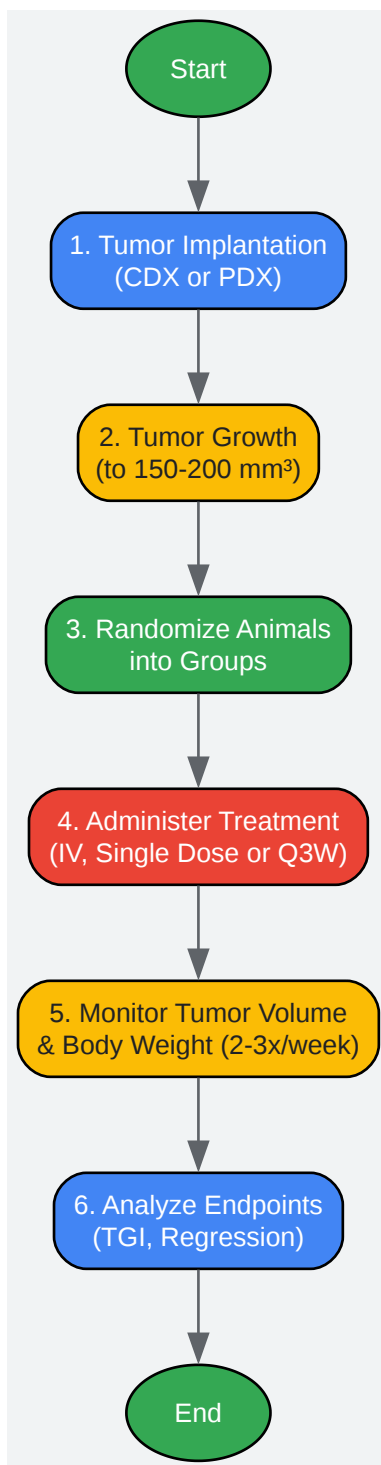
Mechanism of Action

The therapeutic effect of SHR-A1811 is achieved through a multi-step, targeted process. The payload, a potent topoisomerase I inhibitor, is designed to be highly permeable, enabling a "bystander effect" where it can kill adjacent HER2-negative tumor cells after being released from the target cell.[1][6]

- **Binding:** The trastuzumab antibody component of SHR-A1811 specifically binds to the HER2 receptor on the surface of tumor cells.
- **Internalization:** The ADC-HER2 complex is internalized by the tumor cell via endocytosis.

- **Payload Release:** Within the cell's lysosome, the cleavable linker is processed, releasing the active cytotoxic payload (SHR169265).
- **Apoptosis Induction:** The payload diffuses into the nucleus, inhibits topoisomerase I, causes DNA damage, and ultimately triggers apoptosis.
- **Bystander Effect:** The membrane-permeable payload can exit the target cell and kill nearby cancer cells, regardless of their HER2 expression status.





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References

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